molecular formula C11H13F2NO2 B2889333 3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine CAS No. 1248914-51-3

3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine

Cat. No. B2889333
CAS RN: 1248914-51-3
M. Wt: 229.227
InChI Key: GHGRKCJUTJKKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine” is a chemical compound with the molecular formula C11H13F2NO2 . It is produced by KISHIDA CHEMICAL CO., LTD .


Molecular Structure Analysis

The molecular weight of “3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine” is 229.22 . The compound contains a benzenamine group, which is attached to a tetrahydropyran ring via an oxygen atom .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have developed methods for synthesizing a wide range of heterocyclic compounds, such as benzo[a]pyrano[2,3-c]phenazine and benzo[f]pyrano[2,3-h]quinoxaline derivatives, through domino reactions and multi-component condensation reactions. These compounds are synthesized for their potential applications in pharmaceuticals and materials science due to their significant biological and pharmacological activities (Mohebat, Yazdani Elah Abadi, & Maghsoodlou, 2016); (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).

Fluorinated Compounds and Their Applications

The synthesis of trifluoromethylazoles and their potential use in measuring pH in biological media by 19F NMR spectroscopy demonstrates the importance of fluorinated compounds in analytical chemistry. These compounds offer a means for the development of novel diagnostic tools (Jones, Branch, Thompson, & Threadgill, 1996).

Molecular Solids and Hydrogen Bonding

Research into the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and aza compounds has shown the significance of hydrogen bonds and weak intermolecular interactions in the assembly of supramolecular structures. These studies contribute to our understanding of material design and the development of new materials with desired properties (Wang, Hu, Wang, Liu, & Huang, 2014).

Luminescent Materials

The design and synthesis of highly luminescent platinum(II) complexes based on pyrazolo[1,5-f]phenanthridine-containing ligands for organic light emitting diodes (OLEDs) highlight the role of such compounds in developing advanced optoelectronic devices. These materials exhibit high thermal stability and intense electroluminescence, making them suitable for use in display technologies (Zhao, Tang, Liu, Fan, & Liao, 2017).

Green Synthesis Methods

The utilization of theophylline as a green catalyst for the one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives underlines the shift towards environmentally friendly chemical processes. Such methodologies not only offer high yields and operational simplicity but also minimize the environmental impact by avoiding hazardous reagents and solvents (Yazdani-Elah-Abadi, Maghsoodlou, Mohebat, & Heydari, 2017).

Safety and Hazards

The safety data sheet for “3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine” suggests that it should be handled with care. In case of inhalation, skin or eye contact, or if swallowed, medical advice should be sought . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3,5-difluoro-4-(oxan-4-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-9-5-7(14)6-10(13)11(9)16-8-1-3-15-4-2-8/h5-6,8H,1-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGRKCJUTJKKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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